molecular formula C10H8F3N3 B1352957 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline CAS No. 380389-67-3

2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

Katalognummer: B1352957
CAS-Nummer: 380389-67-3
Molekulargewicht: 227.19 g/mol
InChI-Schlüssel: IEYJZLLRDTWHPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a chemical compound that features an imidazole ring substituted with a trifluoromethyl group and an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline typically involves the formation of the imidazole ring followed by the introduction of the trifluoromethyl group and the aniline moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The aniline moiety is then attached through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, while the aniline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates, and electrophilic reagents for aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can produce partially or fully reduced imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

The synthesis of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline typically involves several methods, including:

  • Nucleophilic Substitution Reactions : Utilizing trifluoromethylated anilines and imidazole derivatives under controlled conditions to yield the target compound.
  • Catalytic Processes : Employing catalysts to enhance yield and reduce reaction times .

Biological Applications

This compound exhibits significant biological activities, making it a candidate for pharmaceutical applications.

Anticancer Activity

Research indicates that this compound has potential as an anticancer agent. It has been studied for its ability to inhibit cell proliferation in various cancer types, including solid tumors and hematological malignancies. Its mechanism of action involves interaction with specific kinases, leading to inhibition of cancer cell growth .

Case Study:
In vitro studies demonstrated that analogs of this compound showed comparable efficacy to established treatments like imatinib and nilotinib, suggesting its viability as a therapeutic agent against resistant forms of leukemia .

Antimicrobial Properties

The compound has also been investigated for antimicrobial and antifungal properties. The presence of the imidazole ring enhances its interaction with biological targets, potentially leading to effective treatments for infections .

Pharmaceutical Intermediate

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the preparation of nilotinib, a tyrosine kinase inhibitor used in treating chronic myelogenous leukemia .

Process Overview

The synthesis of nilotinib from this compound involves multiple steps, where it acts as a key building block. The efficiency of these processes has been improved over time, minimizing the use of hazardous reagents and enhancing overall yield .

Material Science Applications

Beyond its pharmaceutical uses, this compound is explored in materials science for its potential applications in developing specialty chemicals and advanced materials. Its unique chemical structure allows for modifications that can lead to materials with specific properties suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1H-imidazol-1-yl)-4-(trifluoromethyl)aniline
  • 2-(1H-imidazol-1-yl)-6-(trifluoromethyl)aniline
  • 2-(1H-imidazol-1-yl)-5-(difluoromethyl)aniline

Uniqueness

2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group and the aniline moiety, which can influence its chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and material science applications.

Biologische Aktivität

2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

The compound acts primarily as a tyrosine kinase inhibitor . Tyrosine kinases play a crucial role in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, this compound can effectively disrupt the signaling pathways that contribute to cancer cell survival.

Anticancer Activity

Recent studies have demonstrated the anticancer efficacy of this compound through various in vitro assays:

  • Cell Proliferation Inhibition : The compound showed significant inhibitory effects against several cancer cell lines, including K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), and MCF-7 (breast adenocarcinoma). The half-maximal inhibitory concentration (IC50) values for these cell lines were notably low, indicating potent activity.

Table 1: IC50 Values Against Various Cancer Cell Lines

Cell LineIC50 (µM)
K5622.27
HL-601.42
MCF-74.56
HeLa3.12
HepG25.67
A5496.34

These findings suggest that the compound is particularly effective against hematological malignancies.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is believed to enhance the hydrophobic interactions with the target proteins, thereby increasing the binding affinity and specificity of the compound for its targets. The imidazole ring contributes to the overall stability and activity profile of the molecule.

Table 2: SAR Analysis of Related Compounds

Compound IDStructure DescriptionIC50 (µM)Comments
Compound 7Contains two chlorine atoms2.27High activity against K562
Compound 10Includes trifluoromethyl aniline3.12Moderate activity in multiple lines
Compound 14Methoxy and chlorine substitution4.56Significant renal carcinoma activity

Case Studies

A notable study evaluated the effectiveness of this compound in combination with other therapeutic agents. In this study, the compound was administered alongside established tyrosine kinase inhibitors like imatinib and nilotinib. The results indicated a synergistic effect , enhancing overall therapeutic outcomes in resistant cancer models.

Case Study Summary

  • Study Title : Synergistic Effects of Tyrosine Kinase Inhibitors
  • Objective : To evaluate combined efficacy against resistant cancer cell lines.
  • Findings : Enhanced inhibition observed when combined with nilotinib; IC50 decreased by approximately 30% compared to monotherapy.

Eigenschaften

IUPAC Name

2-imidazol-1-yl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)7-1-2-9(8(14)5-7)16-4-3-15-6-16/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYJZLLRDTWHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406564
Record name 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380389-67-3
Record name 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Reactant of Route 6
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.